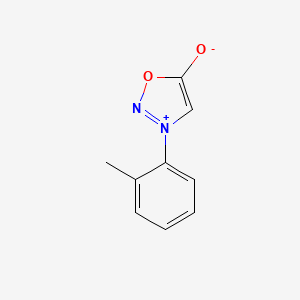
N-(o-Tolyl)-sydnon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-Tolyl)-sydnon: is an organic compound that belongs to the sydnone class of mesoionic heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Tolyl)-sydnon typically involves the reaction of o-toluidine with nitrous acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the sydnone derivative. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium intermediate and using an aqueous medium to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for the purification and isolation of the final product, ensuring high yield and purity. Techniques such as crystallization and recrystallization are commonly employed in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: N-(o-Tolyl)-sydnon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the sydnone ring into more stable amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sydnone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sydnone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-(o-Tolyl)-sydnon is used as a building block in organic synthesis due to its versatile reactivity. It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets in novel ways.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the production of various chemical intermediates.
Mécanisme D'action
The mechanism of action of N-(o-Tolyl)-sydnon involves its interaction with molecular targets through its mesoionic structure. The sydnone ring can participate in electron transfer processes, making it a potential candidate for redox reactions in biological systems. The compound’s ability to form stable intermediates allows it to modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
- N-(p-Tolyl)-sydnon
- N-(m-Tolyl)-sydnon
- N-Phenyl-sydnon
Comparison: N-(o-Tolyl)-sydnon is unique due to the ortho-substitution on the aromatic ring, which influences its electronic properties and reactivity
Propriétés
Numéro CAS |
3483-18-9 |
|---|---|
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
3-(2-methylphenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C9H8N2O2/c1-7-4-2-3-5-8(7)11-6-9(12)13-10-11/h2-6H,1H3 |
Clé InChI |
BPBGWPOHEYHTJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[N+]2=NOC(=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14166269.png)
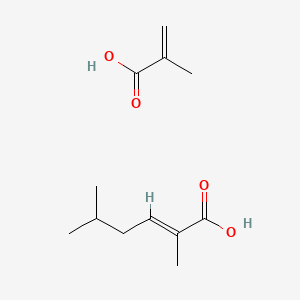
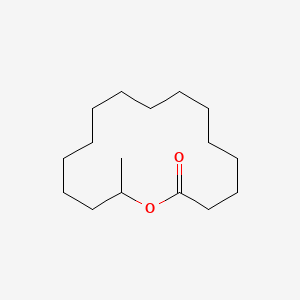
![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)
![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)
![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
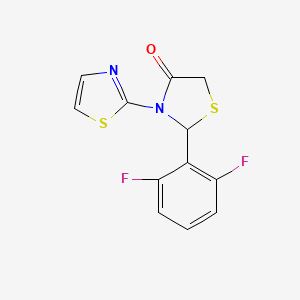
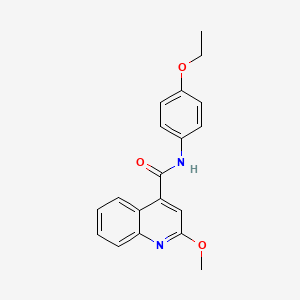
![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)

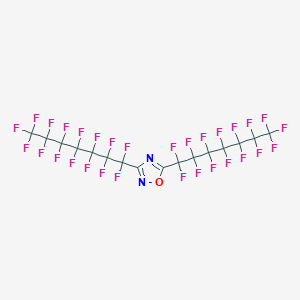
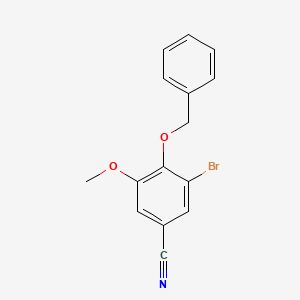
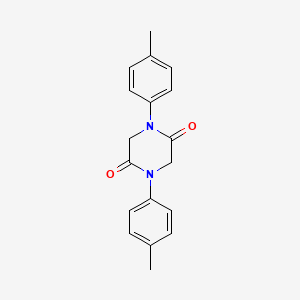
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
